N4-Benzoylcytidine

Catalog No.
S665727
CAS No.
13089-48-0
M.F
C₁₆H₁₇N₃O₆
M. Wt
347.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N4-Benzoylcytidine

CAS Number

13089-48-0

Product Name

N4-Benzoylcytidine

IUPAC Name

N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

Molecular Formula

C₁₆H₁₇N₃O₆

Molecular Weight

347.32 g/mol

InChI

InChI=1S/C16H17N3O6/c20-8-10-12(21)13(22)15(25-10)19-7-6-11(18-16(19)24)17-14(23)9-4-2-1-3-5-9/h1-7,10,12-13,15,20-22H,8H2,(H,17,18,23,24)/t10-,12-,13-,15-/m1/s1

InChI Key

BNXBRFDWSPXODM-BPGGGUHBSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)O

Synonyms

N4-Benzoylcytidine; N6-Benzoylcytidine; NSC 242979;

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)O

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Origin and Significance:

N4-Benzoylcytidine is a synthetic compound, not found naturally. It plays a crucial role as a key intermediate in the synthesis of acyclovir, a widely used antiviral drug for treating herpes simplex virus (HSV) infections [].


Molecular Structure Analysis

N4-Benzoylcytidine possesses a unique structure with several notable aspects:

  • Heterocyclic Rings: The molecule contains two heterocyclic rings: a cytidine ring with nitrogen and oxygen atoms and a benzene ring from the benzoyl group [].
  • Glycosidic Bond: The ribose sugar connects to the cytidine ring through a glycosidic bond between the C1 carbon of the sugar and the N1 nitrogen of the cytidine base [].
  • N4-Benzoyl Modification: The benzoyl group is attached to the N4 position of the cytidine ring, potentially affecting its hydrogen bonding capabilities and overall reactivity [].

Chemical Reactions Analysis

Synthesis:

N4-Benzoylcytidine is typically synthesized by reacting uridine with benzoyl chloride in a solid-phase synthesis [].

Uridine + C6H5COCl -> N4-Benzoylcytidine + HCl

Role in Acyclovir Synthesis:

N4-Benzoylcytidine serves as a crucial starting material for the synthesis of acyclovir. The detailed process involves further chemical transformations, including nitrosation, cyclization, and deacylation steps [].

Other Relevant Reactions:

Limited information exists on other relevant reactions involving N4-Benzoylcytidine beyond its role in acyclovir synthesis.


Physical And Chemical Properties Analysis

  • Melting Point: 230-234 °C (decomposition) [].
  • Appearance: White to off-white crystalline powder [].
  • Solubility: Soluble in some organic solvents like methanol and potentially water [].
  • Stability: Stable under cool storage conditions (2-8 °C) [].

Antiviral Activity:

Studies have explored N4-BC's potential to inhibit the replication of various viruses, including:

  • Hepatitis C Virus (HCV): N4-BC has demonstrated antiviral activity against HCV in cell culture studies []. It is believed to work by interfering with the viral replication process [].
  • Human Immunodeficiency Virus (HIV): While N4-BC alone has not shown significant anti-HIV activity, it has been explored in combination with other antiretroviral drugs to potentially enhance their effectiveness [].

Cancer Research:

N4-BC has been investigated for its potential to:

  • Induce cell death (apoptosis) in cancer cells: Studies suggest N4-BC can trigger apoptosis in various cancer cell lines, potentially offering a therapeutic option for cancer treatment [].
  • Sensitize cancer cells to other therapies: N4-BC might enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy, by making cancer cells more susceptible to their effects [].

Epigenetic Research:

N4-BC's ability to modify the activity of certain enzymes involved in DNA methylation, a process crucial for gene regulation, has led to its exploration in:

  • Understanding the role of DNA methylation in various diseases: By studying how N4-BC affects DNA methylation patterns, researchers can gain insights into the role of this process in diseases like cancer [].
  • Developing new therapeutic strategies: The potential of N4-BC to modulate DNA methylation suggests its possible use in developing novel therapies for diseases associated with abnormal DNA methylation patterns [].

XLogP3

0.3

Appearance

Powder

Other CAS

13089-48-0

Dates

Modify: 2023-09-17
Shestopalov et al. Light-controlled gene silencing in zebrafish embryos Nature Chemical Biology, doi: 10.1038/NChemBio.2007.30, published online 2 September 2007. http://www.nature.com/naturechemicalbiology

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